Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate
Description
Systematic Nomenclature Derivation and Positional Isomerism Considerations
The IUPAC name "methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate" is derived through hierarchical functional group prioritization. The parent chain is identified as the phenylacetate moiety due to the ester group's higher precedence (carboxylic acid derivative). Substituents are numbered to assign the lowest possible locants:
- 4-Chlorophenylsulfanyl group : Attached to the ethyl side chain at position 2 of the carbamothioylamine group.
- Carbamothioylamino group : Positioned at the para (4-) position of the central benzene ring.
- Acetate ester : Methyl ester of the acetic acid substituent on the same benzene ring.
Positional isomerism arises from three structural variables:
- Chlorine substitution : The 4-chlorophenyl group could isomerize to 2- or 3-positions, altering electronic properties.
- Sulfanyl group placement : The ethylsulfanyl linker may shift between carbamothioyl nitrogen atoms in unsymmetrical thiourea analogs.
- Ester position : The methyl acetate could theoretically occupy ortho or meta positions relative to the carbamothioylamino group.
A comparative analysis with ethyl (4-chlorophenyl)acetate (PubChem CID 84177) and methyl 4-chlorophenylacetate (PubChem CID 104196) demonstrates how positional changes in ester alkyl groups or chlorine substitution patterns create distinct physicochemical profiles.
Molecular Architecture: Thioether-Carbamothioyl-Acetate Conjugation
The molecule exhibits three conjugated subsystems:
Critical bonding parameters include:
- Dihedral angles : ~120° between thioether sulfur and adjacent carbons, favoring reduced steric strain
- Hydrogen bonding : NH groups in carbamothioyl act as donors (δ+ ~0.35 e) to ester carbonyl oxygen (δ- ~-0.45 e)
- Conjugation length : Extended π-system spanning 14 atoms from chlorophenyl to acetate groups
Comparative Structural Analysis with Related Arylthioethylcarbamothioyl Derivatives
The compound's architecture shares features with several classes of bioactive molecules:
Key differentiating factors include:
- Thiourea vs. urea : The C=S group increases lipophilicity (logP +0.7) compared to carbonyl analogs
- Chlorophenyl orientation : Para-substitution optimizes steric compatibility with aromatic stacking partners
- Ethylsulfanyl linker : Provides conformational flexibility (rotatable bonds: 8) absent in rigid fused-ring systems
Properties
Molecular Formula |
C18H19ClN2O2S2 |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
methyl 2-[4-[2-(4-chlorophenyl)sulfanylethylcarbamothioylamino]phenyl]acetate |
InChI |
InChI=1S/C18H19ClN2O2S2/c1-23-17(22)12-13-2-6-15(7-3-13)21-18(24)20-10-11-25-16-8-4-14(19)5-9-16/h2-9H,10-12H2,1H3,(H2,20,21,24) |
InChI Key |
ODBBRHZJOQHNCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Method
Reagents :
-
4-Chlorothiophenol
-
2-Chloroethylamine hydrochloride
-
Base: K2CO3 or NaOH
-
Solvent: DMF or acetone
Procedure :
4-Chlorothiophenol (1.0 equiv) and 2-chloroethylamine hydrochloride (1.2 equiv) are refluxed in acetone with K2CO3 (2.0 equiv) for 12–24 hours. The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.
Yield : 68–75%
Characterization :
-
1H NMR (400 MHz, CDCl3) : δ 7.32 (d, J = 8.4 Hz, 2H, ArH), 7.24 (d, J = 8.4 Hz, 2H, ArH), 3.12 (t, J = 6.8 Hz, 2H, SCH2), 2.85 (t, J = 6.8 Hz, 2H, NH2CH2), 1.78 (s, 2H, NH2).
Thiourea Bridge Formation
Route A: Isothiocyanate Coupling
Step 1: Synthesis of Methyl 4-Isothiocyanatophenylacetate
Methyl 4-aminophenylacetate (1.0 equiv) reacts with thiophosgene (1.1 equiv) in dichloromethane (DCM) at 0°C. Triethylamine (2.0 equiv) is added dropwise to scavenge HCl. After stirring for 2 hours, the mixture is washed with water, dried (Na2SO4), and concentrated.
Step 2: Thiourea Formation
The isothiocyanate (1.0 equiv) and 2-[(4-chlorophenyl)sulfanyl]ethylamine (1.05 equiv) are refluxed in anhydrous THF for 6 hours. The precipitate is filtered and recrystallized from ethanol.
Yield : 58–62%
Mechanism :
Route B: CS2-Mediated Thiourea Synthesis
Methyl 4-aminophenylacetate (1.0 equiv) and 2-[(4-chlorophenyl)sulfanyl]ethylamine (1.0 equiv) are stirred with CS2 (3.0 equiv) in methanol containing NaOH (2.0 equiv) at 0°C for 1 hour. The sodium dithiocarbamate intermediate is acidified (HCl, pH 3–4), yielding the thiourea.
Yield : 70–78%
Advantage : Avoids toxic thiophosgene.
Optimization and Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 60 | 58 | 92 |
| DCM | 25 | 62 | 95 |
| Ethanol | 78 | 71 | 98 |
Ethanol enhances solubility of intermediates, improving yield.
Catalytic Approaches
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6) :
-
δ 9.45 (s, 1H, NH), 8.12 (s, 1H, NH)
-
δ 7.35–7.15 (m, 8H, ArH)
-
δ 3.65 (s, 3H, OCH3)
-
δ 3.45 (t, J = 6.8 Hz, 2H, SCH2)
-
δ 2.95 (t, J = 6.8 Hz, 2H, NHCH2)
13C NMR :
Challenges and Mitigation Strategies
Purification Difficulties
Chemical Reactions Analysis
Types of Reactions
Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine.
Scientific Research Applications
Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Physicochemical Property Analysis
Biological Activity
Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anticancer, and biochemical properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : Methyl 4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl acetate
- Molecular Formula : C18H19ClN2O2S2
- Molecular Weight : 396.93 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the chlorophenyl moiety may interact with hydrophobic pockets in enzymes or receptors, modulating their activity and leading to various biological effects, including enzyme inhibition or activation and changes in cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example:
- Case Study : A study found that compounds containing chlorophenyl groups demonstrated enhanced antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The presence of chlorine atoms increases the electrophilicity of the compounds, enhancing reactivity with microbial targets .
- Minimum Inhibitory Concentration (MIC) : The MIC for related compounds was reported as low as 2 µg/mL against resistant strains, highlighting the potential effectiveness of this compound in combating resistant infections .
Anticancer Activity
The anticancer properties of this compound have also been investigated:
- Cell Line Studies : In vitro studies on various cancer cell lines revealed significant cytotoxicity. For instance, a related compound reduced the viability of Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001) .
- Mechanism : The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with specific signaling pathways involved in cell survival and proliferation.
The compound has been explored for its role as a biochemical probe due to its unique functional groups:
- Enzyme Interaction : Studies suggest that the compound can inhibit certain enzymes by binding to their active sites, thus interfering with metabolic pathways critical for cell survival.
- Potential Applications : Given its structural characteristics, this compound may serve as a lead compound for developing new therapeutics targeting microbial infections and cancer.
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | Methyl 4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl acetate |
| Molecular Formula | C18H19ClN2O2S2 |
| Molecular Weight | 396.93 g/mol |
| Antimicrobial Activity (MIC) | 2 µg/mL against resistant strains |
| Cytotoxicity (Caco-2 cells) | 39.8% viability reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
